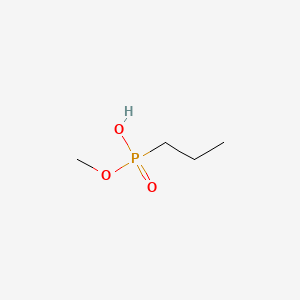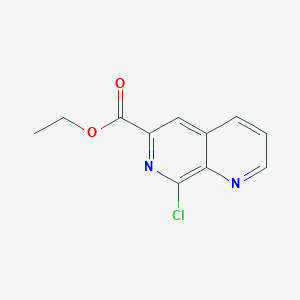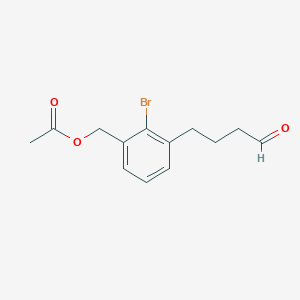
2-(3,4-Dihydronaphthalen-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of homoallylic alcohols It features a naphthalene ring system with an ethyl alcohol substituent
准备方法
Synthetic Routes and Reaction Conditions
Thallium(III)-Mediated Oxidation: One of the methods to synthesize 2-(3,4-Dihydronaphthalen-1-yl)ethanol involves the oxidation of a precursor compound using thallium(III) salts.
Sonogashira Coupling: Another synthetic route involves the formation of an enol triflate from α-tetralone, followed by a Sonogashira coupling reaction with propargyl alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
Oxidation: 2-(3,4-Dihydronaphthalen-1-yl)ethanol can undergo oxidation reactions to form various products.
Reduction: The compound can also participate in reduction reactions, although specific examples are less commonly reported.
Substitution: Substitution reactions involving the hydroxyl group can lead to the formation of ethers or esters.
Common Reagents and Conditions
Thallium(III) Salts: Used for oxidation reactions, such as thallium triacetate and thallium tris-trifluoroacetate.
Palladium Catalysts: Employed in coupling reactions like the Sonogashira coupling.
Major Products Formed
Indan Derivatives: Formed through ring contraction during oxidation reactions.
Dimethoxylated Compounds: Formed by the addition of methanol to the double bond in the presence of thallium(III) salts.
科学研究应用
2-(3,4-Dihydronaphthalen-1-yl)ethanol has several applications in scientific research:
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including bioactive compounds.
Pharmaceutical Research: The compound and its derivatives are investigated for their potential biological activities, such as anticancer properties.
Material Science: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(3,4-Dihydronaphthalen-1-yl)ethanol depends on the specific application and the target molecule. For example, in pharmaceutical research, its derivatives may interact with specific proteins or enzymes, leading to biological effects such as inhibition of cancer cell growth . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A related compound with a similar naphthalene ring system but different functional groups.
2-(1H-pyrrol-1-yl)ethanol: Another compound with a similar ethyl alcohol substituent but different ring structure.
Uniqueness
2-(3,4-Dihydronaphthalen-1-yl)ethanol is unique due to its specific combination of a naphthalene ring and an ethyl alcohol substituent. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for synthetic organic chemistry.
属性
CAS 编号 |
4725-34-2 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
2-(3,4-dihydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,6-7,13H,3,5,8-9H2 |
InChI 键 |
KNCOGDPDHWLDNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C(=C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


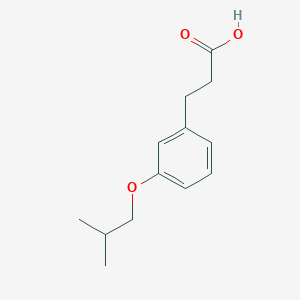
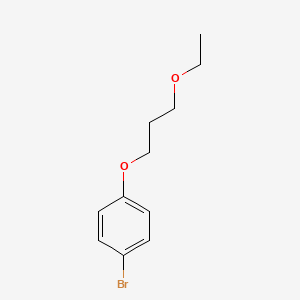
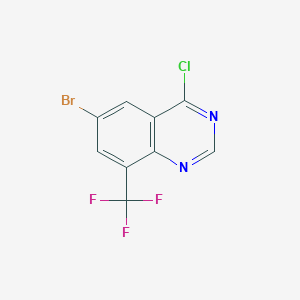
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
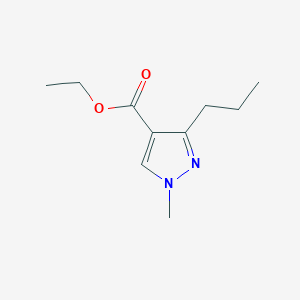

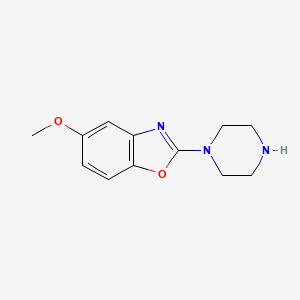
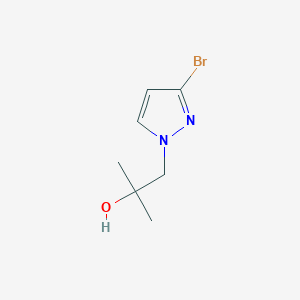
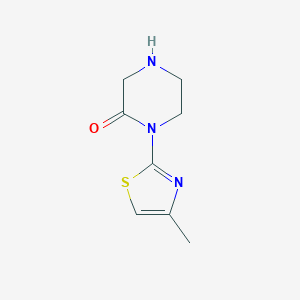
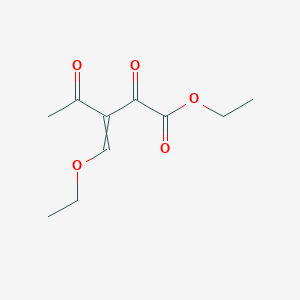
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
